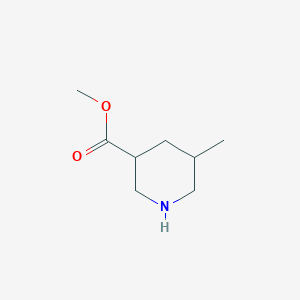

Methyl 5-methylpiperidine-3-carboxylate

説明

Methyl 5-methylpiperidine-3-carboxylate (CAS: 1155662-43-3) is a piperidine derivative featuring a methyl ester group at position 3 and a methyl substituent at position 5 of the heterocyclic ring. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol . The compound exists as a mixture of stereoisomers (e.g., trans- and cis-configurations), which influence its physicochemical properties and reactivity . Synthetically, it is prepared via esterification of 5-methylpiperidine-3-carboxylic acid using methanol and thionyl chloride (SOCl₂), yielding high purity (>96%) as confirmed by NMR and HRMS data .

This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders. Its piperidine core and ester functionality enhance solubility and bioavailability compared to carboxylic acid analogs .

特性

IUPAC Name |

methyl 5-methylpiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPYJRXRHXOATI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-methylpiperidine-3-carboxylate typically involves the esterification of 5-methylpiperidine-3-carboxylic acid. One common method is the reaction of 5-methylpiperidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:

5-methylpiperidine-3-carboxylic acid+methanolH2SO4Methyl 5-methylpiperidine-3-carboxylate+H2O

Industrial Production Methods: In an industrial setting, the production of Methyl 5-methylpiperidine-3-carboxylate can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

化学反応の分析

Types of Reactions: Methyl 5-methylpiperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: 5-methylpiperidine-3-carboxylic acid.

Reduction: 5-methylpiperidine-3-methanol.

Substitution: Various substituted piperidine derivatives depending on the reagents used.

科学的研究の応用

Medicinal Chemistry

Methyl 5-methylpiperidine-3-carboxylate serves as a building block in the synthesis of pharmaceuticals. Its chiral nature allows it to be used as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds that are critical in drug development.

Organic Synthesis

The compound acts as a precursor in organic synthesis, participating in various chemical reactions to form complex molecules. Its ability to introduce the piperidine-3-carboxylate moiety into target molecules enhances the structural diversity of synthesized compounds .

Biological Studies

Research indicates that compounds containing piperidine structures often exhibit diverse biological activities. Methyl 5-methylpiperidine-3-carboxylate has been studied for its potential neuroprotective effects and interactions with biological receptors .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of methyl 5-methylpiperidine-3-carboxylate, demonstrating its ability to reduce neuronal cell death under oxidative stress conditions. The mechanism involved modulation of signaling pathways related to cell survival and apoptosis, highlighting its potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Receptor Binding Studies

In receptor binding studies, methyl 5-methylpiperidine-3-carboxylate was utilized to explore its interactions with specific receptors. These studies are essential for understanding how this compound influences biological processes and could lead to the development of new therapeutic agents targeting these receptors.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neuroprotective | Reduces neuronal cell death; modulates signaling pathways |

| Receptor Interaction | Used in binding studies to understand biological mechanisms |

| Synthetic Precursor | Acts as a building block for various organic compounds |

作用機序

The mechanism of action of Methyl 5-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with its target. The exact pathways and molecular targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Structural Analogs

Positional and Functional Group Isomers

Table 1: Key Properties of Methyl 5-methylpiperidine-3-carboxylate and Analogs

Key Observations :

Substituent Effects :

- The 5-CF₃ analog (CAS: 42346-68-9) exhibits increased molecular weight (211.18 vs. 157.21) and lipophilicity due to the electron-withdrawing trifluoromethyl group, enhancing metabolic stability in drug design .

- Positional isomerism (e.g., 4-methyl vs. 5-methyl) alters steric interactions. For example, methyl 4-methylpiperidine-3-carboxylate (CAS: 1211510-61-0) may exhibit distinct conformational preferences in receptor binding .

Functional Group Differences :

Stereochemical Variations

The trans-isomer of methyl 5-methylpiperidine-3-carboxylate (CAS: 1155662-43-3) is reported to have distinct spectral properties compared to the cis-isomer. For instance, the trans-configuration may exhibit downfield shifts in ¹H NMR due to reduced steric hindrance between substituents . Stereochemistry significantly impacts pharmacological activity; for example, trans-isomers often display higher binding affinity to targets like G-protein-coupled receptors .

生物活性

Methyl 5-methylpiperidine-3-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Methyl 5-methylpiperidine-3-carboxylate is characterized by a piperidine ring with a methyl group at the 5-position and a carboxylate ester functional group at the 3-position. Its molecular formula is , and it has a molecular weight of approximately 157.21 g/mol. This unique structure contributes to its reactivity and interactions with biological targets.

The biological activity of Methyl 5-methylpiperidine-3-carboxylate is primarily attributed to its ability to interact with various receptors and enzymes in the body. The compound may modulate neurotransmitter systems, influencing pathways associated with mood regulation, cognition, and pain perception. Specific mechanisms include:

- Binding to Receptors : It may bind to neurotransmitter receptors, such as serotonin and dopamine receptors, which are crucial for mood and cognitive functions.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which can affect metabolic pathways relevant to neurological disorders.

Biological Activity Studies

Research into the biological activity of Methyl 5-methylpiperidine-3-carboxylate has revealed several promising findings:

Table 1: Summary of Biological Activities

| Study Focus | Findings | Reference |

|---|---|---|

| Neurotransmitter Interaction | Potential modulation of serotonin and dopamine pathways | |

| Enzyme Inhibition | Investigated as an inhibitor for specific enzymes involved in metabolic pathways | |

| Pharmacological Effects | Exhibits analgesic and anti-inflammatory activities similar to other piperidine derivatives |

Case Studies

- Neuropharmacological Evaluation : A study evaluated the effects of Methyl 5-methylpiperidine-3-carboxylate on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety levels, suggesting potential therapeutic applications in treating anxiety disorders.

- Antinociceptive Activity : Another investigation focused on the analgesic properties of the compound. The study demonstrated that Methyl 5-methylpiperidine-3-carboxylate effectively reduced pain responses in animal models, comparable to established analgesics.

Comparison with Similar Compounds

Methyl 5-methylpiperidine-3-carboxylate shares structural similarities with other piperidine derivatives, which often exhibit significant biological properties. The comparison highlights the unique aspects of this compound:

| Compound Name | Structural Features | Notable Biological Activities |

|---|---|---|

| (3R,5S)-5-Methylpiperidine-3-carboxylic acid | Different stereochemistry | Potential anti-inflammatory effects |

| (3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl | Hydroxyl group addition | Enhanced receptor binding affinity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-methylpiperidine-3-carboxylate, and what are their key experimental considerations?

- Methodological Answer : The synthesis typically involves cyclization or functionalization of piperidine derivatives. For example, hydrogenation reactions using catalysts like palladium or platinum under controlled pressure (e.g., steel bomb reactors) are effective for reducing intermediates to the target compound . Diastereoselective approaches, such as those used for structurally similar pyrrolidine carboxylates, can be adapted by employing chiral auxiliaries or asymmetric catalysis to control stereochemistry . Key considerations include optimizing reaction temperature (e.g., reflux conditions in methanol) and stoichiometric ratios of reagents to minimize byproducts.

Q. What spectroscopic methods are recommended for characterizing Methyl 5-methylpiperidine-3-carboxylate, and how should data be interpreted?

- Methodological Answer :

- NMR : Analyze and spectra to confirm the piperidine ring structure and ester group. For instance, the methyl ester moiety typically appears as a singlet near δ 3.7 ppm in NMR, while the piperidine protons show splitting patterns consistent with axial-equatorial configurations .

- IR : The carbonyl stretch (C=O) of the ester group is observed around 1730 cm, and secondary amine N-H stretches (if present) near 3300 cm .

- Mass Spectrometry : Confirm molecular weight (e.g., molecular ion peak at m/z 171 for the parent compound) and fragmentation patterns to verify substituent positions .

Q. What are the primary safety considerations when handling Methyl 5-methylpiperidine-3-carboxylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is generally unnecessary unless aerosolized .

- Storage : Store in a cool, dry place away from ignition sources. The compound is stable under inert atmospheres but may decompose upon prolonged exposure to moisture .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid flushing into drains due to potential environmental toxicity .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when analyzing Methyl 5-methylpiperidine-3-carboxylate derivatives?

- Methodological Answer :

- Data Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) or literature values for analogous compounds .

- Dynamic Effects : For split signals in NMR, consider variable-temperature experiments to assess conformational flexibility of the piperidine ring .

- Contamination Checks : Re-run spectra after purification (e.g., column chromatography) to rule out solvent or impurity interference .

Q. What methodologies are employed in the X-ray crystallographic analysis of Methyl 5-methylpiperidine-3-carboxylate, and how is refinement conducted using software like SHELX?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Mount crystals on a loop under cryogenic conditions to minimize decay .

- Structure Solution : Employ direct methods (SHELXT) for phase determination, followed by full-matrix least-squares refinement (SHELXL) to optimize atomic coordinates and displacement parameters .

- Validation : Check for residual electron density peaks and enforce geometric restraints (e.g., C-C bond lengths ± 0.02 Å) to ensure model accuracy .

Q. What strategies can optimize the diastereoselective synthesis of Methyl 5-methylpiperidine-3-carboxylate analogs to improve enantiomeric excess?

- Methodological Answer :

- Chiral Catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of precursor enamines .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) can enhance stereochemical control by stabilizing transition states .

- Kinetic Resolution : Employ enzymatic methods (e.g., lipases) to selectively hydrolyze undesired stereoisomers .

Data Contradiction and Reproducibility

Q. How should researchers resolve conflicting reports on the reactivity of Methyl 5-methylpiperidine-3-carboxylate in nucleophilic substitution reactions?

- Methodological Answer :

- Condition Screening : Systematically vary leaving groups (e.g., halides vs. sulfonates), solvents, and bases to identify optimal parameters .

- Mechanistic Probes : Use kinetic isotope effects or Hammett plots to determine whether reactions proceed via S1 or S2 pathways .

- Reproducibility Protocols : Document exact stoichiometry, purification steps, and equipment calibration to minimize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。